molecular formula C18H19ClN4O3 B3148731 1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine CAS No. 65514-72-9

1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine

Cat. No.: B3148731
CAS No.: 65514-72-9
M. Wt: 374.8 g/mol
InChI Key: AUVPMQOLBZFPLV-UHFFFAOYSA-N
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Description

1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine (hereafter referred to as the target compound) is a piperazine derivative with a benzoyl scaffold substituted at the 2-position by a (4-chloro-2-nitrophenyl)amino group. Its molecular structure integrates a methyl group on the piperazine ring, a nitro group at the ortho position, and a chloro substituent at the para position of the phenyl ring. These features contribute to its electronic and steric properties, influencing solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name

[2-(4-chloro-2-nitroanilino)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3/c1-21-8-10-22(11-9-21)18(24)14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)23(25)26/h2-7,12,20H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVPMQOLBZFPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652119
Record name [2-(4-Chloro-2-nitroanilino)phenyl](4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65514-72-9
Record name [2-[(4-Chloro-2-nitrophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65514-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Chloro-2-nitroanilino)phenyl](4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine, also known as 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including antibacterial and antifungal properties, through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C13H9ClN2O4
  • Molecular Weight : 292.67 g/mol
  • CAS Number : 60091-87-4

The compound features a piperazine ring, which is a common motif in many bioactive compounds, contributing to its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.12 - 12.5
Escherichia coli3.12 - 12.5

Antifungal Activity

The compound also exhibits antifungal properties. Research has demonstrated that certain piperazine derivatives can inhibit fungal growth effectively:

  • Activity Against Fungi : The compound's derivatives demonstrated MIC values ranging from 16.69 to 78.23 µM against Candida albicans, showcasing their potential as antifungal agents .
Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A comprehensive evaluation of various piperazine derivatives revealed that modifications on the phenyl ring significantly impacted their antimicrobial efficacy. The presence of electron-withdrawing groups enhanced the inhibitory action against both bacterial and fungal strains .
  • Structure-Activity Relationship (SAR) : Investigations into SAR showed that compounds with nitro and chloro substitutions exhibited stronger antibacterial activities compared to their unsubstituted counterparts . This suggests that further optimization of the chemical structure could yield even more potent derivatives.
  • In Vivo Studies : Preliminary in vivo studies indicated promising results for the use of piperazine derivatives in treating infections caused by resistant bacterial strains, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound A : 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine
  • Key Difference: The nitro group (NO₂) at the 2-position in the target compound is replaced by an amino group (NH₂) in Compound A.
  • This could alter binding affinity to receptors like dopamine or serotonin transporters . Enhanced solubility in polar solvents due to the NH₂ group’s hydrophilicity compared to the nitro group .
Compound B : 1-(4-Chloro-2-nitrophenyl)piperazine
  • Key Difference : Lacks the benzoyl group and methyl-piperazine moiety.
  • Impact :
    • Simplified structure may result in lower molecular weight (241.68 g/mol vs. ~380 g/mol for the target compound) and reduced steric hindrance.
    • Reduced receptor interaction due to the absence of the benzoyl group, which may serve as a hydrogen-bond acceptor .

Piperazine Ring Modifications

Compound C : 1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine
  • Key Difference : The methyl group on the piperazine ring is replaced by a 2-methoxyphenyl group.
  • Steric bulk may hinder binding to narrow receptor pockets compared to the smaller methyl group in the target compound .
Compound D : BVT.2733 (1-[[2-[[(3-Chloro-2-methylphenyl)sulfonyl]amino]-4-thiazolyl]acetyl]-4-methyl-piperazine)
  • Key Difference: Incorporates a sulfonamide-thiazole moiety instead of the benzoyl-phenylamino group.
  • Impact :
    • Sulfonamide groups enhance metabolic stability but may reduce solubility in aqueous media.
    • Demonstrated selective activity as a β3-adrenergic receptor agonist, suggesting divergent pharmacological applications compared to the target compound .

Positional Isomerism and Substitution Patterns

Compound E : 1-(3-Chlorophenyl)piperazine (3-CPP)
  • Key Difference : Chloro substituent at the meta position instead of para.
  • Impact :
    • Altered electronic effects: Meta substitution reduces resonance stabilization compared to para-chloro in the target compound.
    • 3-CPP is associated with serotonin receptor modulation, highlighting how positional isomerism dictates target selectivity .
Compound F : 1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine
  • Key Difference : Fluorine replaces chlorine, and a nitrophenylmethyl group substitutes the methyl-piperazine.
  • The nitrophenylmethyl group introduces steric bulk, possibly reducing conformational flexibility .

Structural and Pharmacological Data Comparison

Compound Name Substituents (Phenyl Ring) Piperazine Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-Cl, 2-NO₂ 4-methyl ~380 Hypothetical dopamine D3 affinity due to nitro and benzoyl groups
Compound A () 2-NH₂, 4-Cl 4-methyl ~365 Enhanced solubility; potential serotonin receptor interaction
Compound B () 4-Cl, 2-NO₂ None 241.68 Simplified structure; limited receptor engagement
Compound C () 4-Cl, 2-NO₂ 2-methoxyphenyl ~420 Increased lipophilicity; possible CNS penetration
Compound D () 3-Cl, 2-methyl (sulfonamide) 4-methyl 494.44 β3-adrenergic receptor agonist; metabolic stability

Q & A

Basic Research Questions

What are the established synthetic pathways for 1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine, and how are intermediates purified?

The compound is synthesized via nucleophilic aromatic substitution and amide coupling. A typical route involves reacting 4-chloro-2-nitroaniline with 2-aminobenzoic acid derivatives to form the anilino intermediate, followed by coupling with 4-methylpiperazine using reagents like EDC/HOBt. Purification employs normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) . Critical steps include controlling reaction pH (<7) to avoid nitro group reduction and using inert atmospheres to stabilize intermediates. Yield optimization often requires iterative adjustment of solvent polarity (e.g., DCM/MeOH mixtures) .

What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Structural validation combines ¹H/¹³C NMR (to confirm aromatic proton environments and piperazine CH₂ groups), HRMS (for molecular ion matching within 2 ppm error), and X-ray crystallography (for absolute configuration). Key NMR signals include the deshielded NH proton (~δ 10.2 ppm) from the benzamide group and the piperazine methyl singlet (~δ 2.3 ppm). Crystallographic analysis resolves stereoelectronic effects of the nitro and chloro substituents on planarity .

How is the compound’s pharmacological activity evaluated in preliminary in vitro assays?

Standard protocols include:

  • Receptor binding assays : Radioligand competition studies (e.g., ³H-spiperone for dopamine D2/D3 receptors) at concentrations 1 nM–10 µM .
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus ATCC 29213) and fungal strains (e.g., C. albicans ATCC 90028), with positive controls like ciprofloxacin .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells, noting IC₅₀ values >50 µM for selectivity .

Advanced Research Questions

How do structural modifications (e.g., nitro→cyano substitution) affect bioactivity in SAR studies?

Systematic SAR involves:

  • Electron-withdrawing group swaps : Replacing the nitro group with cyano or sulfonamide moieties alters π-stacking and hydrogen-bonding interactions, reducing antipsychotic activity (e.g., Clozapine analogs show 3–5× lower D2 affinity) .
  • Piperazine methylation : The 4-methyl group enhances metabolic stability (t₁/₂ increase from 2.1 to 4.8 hr in rat liver microsomes) by sterically hindering CYP3A4 oxidation .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict nitro group planarity as critical for π-π interactions in receptor binding pockets .

What strategies resolve contradictions in stability data under physiological conditions?

Conflicting degradation profiles (e.g., pH-dependent hydrolysis vs. oxidation) are addressed via:

  • Forced degradation studies : Exposing the compound to 0.1M HCl (37°C/24 hr) and analyzing by HPLC-UV/PDA. Nitro→amine reduction is mitigated by antioxidants (0.1% BHT) .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks, monitoring impurity formation (e.g., benzamide cleavage products) with LC-MSⁿ .

How are discrepancies between in vitro potency and in vivo efficacy addressed?

Example: If in vitro D2 IC₅₀ = 12 nM but ED₅₀ in rodent models is 5 mg/kg (vs. 1 mg/kg for Clozapine):

  • Pharmacokinetic profiling : Measure plasma protein binding (≥95% reduces free drug), BBB penetration (logBB <0.3 via MDCK-MDR1 assays), and first-pass metabolism (CYP2D6/3A4 clearance) .
  • Metabolite identification : UPLC-QTOF detects hydroxylated or N-oxide metabolites that may antagonize activity .

What experimental designs optimize selective targeting of serotonin vs. dopamine receptors?

  • Functional selectivity assays : Measure β-arrestin recruitment (e.g., PathHunter®) vs. cAMP inhibition. Piperazine derivatives often show biased agonism; e.g., 5-HT2A EC₅₀ = 8 nM vs. D2 EC₅₀ = 35 nM .
  • Chimeric receptor studies : Replace transmembrane domains (e.g., TM5 of 5-HT2A with D2) to pinpoint selectivity determinants .

How is metabolic profiling conducted to identify hepatotoxic metabolites?

  • Phase I/II metabolism : Incubate with human liver microsomes + NADPH/UGT cofactors, followed by LC-HRMS. Key metabolites: N-dealkylation (m/z +16) and glutathione adducts (m/z +305) indicating reactive intermediates .
  • Covalent binding assays : ³H-labeled compound incubated with hepatocytes; radioactivity >50 pmol/mg protein suggests toxicity risk .

What computational tools predict binding modes to atypical receptors (e.g., Sigma-1)?

  • Molecular docking : Glide SP mode (Schrödinger) with homology models based on Sigma-1 PDB:5HK1. Key interactions: Nitro group with Tyr103 and piperazine methyl with Leu65 .
  • MD simulations : 100 ns trajectories in POPC membranes assess stable binding (RMSD <2 Å) and hydration of the chloro-phenyl pocket .

How are enantiomeric impurities controlled during asymmetric synthesis?

  • Chiral HPLC : Use Chiralpak IA-3 column (n-hexane:IPA:DEA = 85:15:0.1), retention times 8.2 min (R) vs. 9.7 min (S) .
  • Circular dichroism : Verify ee ≥98% by Cotton effect at 245 nm (Δε ± 12.3) for the benzamide chromophore .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine
Reactant of Route 2
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1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine

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